4-Bromo-2-cyclopropoxy-phenol
Overview
Description
4-Bromo-2-cyclopropoxy-phenol: is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is characterized by a bromine atom attached to a phenol ring, which is further substituted with a cyclopropoxy group. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxy-phenol typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Aryl halide: 4-Bromo-phenol
Organoboron compound: Cyclopropylboronic acid
Catalyst: Palladium(0) complex
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Industrial Production Methods: The reaction’s mild conditions and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclopropoxy-phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic substitution: Substituted phenols.
Oxidation: Quinones.
Reduction: Dehalogenated phenols.
Scientific Research Applications
4-Bromo-2-cyclopropoxy-phenol is primarily used in proteomics research . Its unique structure allows it to interact with various biological molecules, making it useful for studying protein-ligand interactions. Additionally, it can serve as a building block for synthesizing more complex molecules used in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxy-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group contribute to its binding affinity and specificity. The phenol group can form hydrogen bonds with target molecules, while the cyclopropoxy group provides steric hindrance, enhancing selectivity.
Comparison with Similar Compounds
4-Bromo-phenol: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Cyclopropoxy-phenol: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Bromo-2-methoxy-phenol: Contains a methoxy group instead of a cyclopropoxy group, altering its steric and electronic properties.
Uniqueness: 4-Bromo-2-cyclopropoxy-phenol is unique due to the presence of both the bromine atom and the cyclopropoxy group. This combination provides a balance of reactivity and steric hindrance, making it a valuable compound for research applications.
Properties
IUPAC Name |
4-bromo-2-cyclopropyloxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,11H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFPWKLLCGIWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.